molecular formula C24H17Br2ClN2O2 B10914657 methyl 3-{[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]methyl}benzoate

methyl 3-{[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B10914657
M. Wt: 560.7 g/mol
InChI Key: VHQYJGADFYEFSR-UHFFFAOYSA-N
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Description

Methyl 3-{[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound characterized by its unique structure, which includes bromophenyl, chloro, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]methyl}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the bromination of methyl 3,5-dimethylbenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in acetonitrile at elevated temperatures . The resulting brominated intermediate is then reacted with 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

Methyl 3-{[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]methyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-{[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The bromophenyl and pyrazolyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]methyl}benzoate is unique due to the presence of both bromophenyl and pyrazolyl groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H17Br2ClN2O2

Molecular Weight

560.7 g/mol

IUPAC Name

methyl 3-[[3,5-bis(4-bromophenyl)-4-chloropyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C24H17Br2ClN2O2/c1-31-24(30)18-4-2-3-15(13-18)14-29-23(17-7-11-20(26)12-8-17)21(27)22(28-29)16-5-9-19(25)10-6-16/h2-13H,14H2,1H3

InChI Key

VHQYJGADFYEFSR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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